molecular formula C9H11ClFNO B13045264 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL

Cat. No.: B13045264
M. Wt: 203.64 g/mol
InChI Key: PENSHPRZZMWWKP-UHFFFAOYSA-N
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Description

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2-chloro-6-fluorophenyl substituent attached to a propan-2-ol backbone. This compound belongs to a class of bioactive molecules where the amino alcohol moiety is critical for interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3

InChI Key

PENSHPRZZMWWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC=C1Cl)F)N)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

The primary synthetic route to 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL involves nucleophilic substitution reactions where an amino alcohol moiety is introduced onto a halogenated aromatic precursor. A typical starting material is 2-chloro-6-fluorobenzyl chloride, which undergoes nucleophilic substitution with 1-amino-2-propanol or its derivatives.

Reaction outline:

  • The chlorine atom on the benzyl chloride is substituted by the amino group from 1-amino-2-propanol.
  • The reaction proceeds under controlled temperature and solvent conditions to favor substitution over side reactions.
  • The resulting product contains the amino and hydroxyl groups on the propanol chain attached to the chloro-fluoro-substituted phenyl ring.

This method is adaptable for industrial scale-up, often employing continuous flow reactors to improve yield, purity, and process safety.

Asymmetric Synthesis and Stereocontrol

Given the chiral nature of this compound, asymmetric synthesis methods are employed to selectively produce desired stereoisomers such as (1R,2S) or (1S,2S). Techniques include:

  • Use of chiral catalysts or ligands in hydrogenation or reduction steps.
  • Asymmetric addition reactions to prochiral intermediates.
  • Enantioselective resolution methods post-synthesis.

Continuous flow synthesis combined with catalytic hydrogenation has been reported to enhance stereochemical control and scalability.

Detailed Preparation Method Example

Step Description Conditions/Notes
1 Preparation of 2-chloro-6-fluorobenzyl chloride (starting material) Commercially available or synthesized via chlorination and fluorination of benzyl derivatives
2 Nucleophilic substitution with 1-amino-2-propanol Solvent: polar aprotic (e.g., DMF, DMSO); Temperature: 50–100 °C; Base may be used to facilitate substitution
3 Purification of crude product Techniques: recrystallization, chromatography
4 Optional asymmetric hydrogenation or catalytic step to obtain specific stereoisomer Catalyst: chiral metal complexes; Continuous flow reactors improve yield and stereoselectivity
5 Final isolation and characterization Confirm stereochemistry by chiral HPLC, NMR, and mass spectrometry

Research Findings on Preparation Efficiency and Purity

  • Multi-step synthesis yields of this compound typically range from 60% to 85%, depending on reaction conditions and purification methods.
  • Continuous flow synthesis has demonstrated improved reaction control, higher throughput, and better reproducibility compared to batch processes.
  • The presence of halogen substituents (chlorine and fluorine) influences reactivity, often requiring optimization of nucleophilic substitution conditions to avoid side reactions such as elimination or multiple substitutions.
  • Asymmetric synthesis methods achieve enantiomeric excess values exceeding 95%, essential for pharmaceutical applications.

Comparative Summary of Preparation Methods

Preparation Method Advantages Limitations Typical Yield Stereochemical Control
Nucleophilic substitution (batch) Simple, well-established, scalable Moderate stereocontrol, potential side reactions 60–75% Low to moderate
Continuous flow nucleophilic substitution Enhanced control, improved yield and purity Requires specialized equipment 75–85% Moderate
Asymmetric catalytic hydrogenation High stereoselectivity, suitable for chiral purity Higher cost, catalyst sensitivity 70–80% High
Enantioselective resolution post-synthesis Applicable for racemic mixtures Additional purification steps Variable High

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic ring can undergo reduction reactions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁ClFNO
  • Molecular Weight : 203.64 g/mol
  • CAS Number : 1225883-82-8

The compound features a chiral center, an amino group, a hydroxyl group, and halogen substituents (chlorine and fluorine) that enhance its reactivity and binding affinity in biological systems.

Organic Chemistry

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The amino group can be reduced to form simpler amines.
  • Substitution Reactions : The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce different functional groups.

These reactions are essential for developing new compounds with specific properties or activities .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. It is studied for:

  • Enzyme Inhibition : The amino group facilitates hydrogen bonding with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity. This property is crucial in drug design where targeting specific enzymes can lead to therapeutic effects .
  • Receptor Binding : The halogen substituents may enhance binding affinity to receptors through hydrophobic interactions, making it a candidate for drug development aimed at treating various diseases .

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial effects, making it relevant in studies related to infectious diseases .
  • Cancer Research : Its interaction with enzymes involved in cancer pathways has been explored, indicating possible roles in cancer prevention or treatment .

Enzyme Interaction Studies

A study focused on the binding mechanisms of this compound with specific enzymes demonstrated that the presence of the amino group allows for effective hydrogen bonding. This interaction was shown to modulate enzyme activity significantly, suggesting a pathway for developing enzyme inhibitors as therapeutic agents .

Synthesis of Pharmaceutical Agents

In industrial applications, this compound has been utilized as a precursor in synthesizing pharmaceutical agents. Its ability to undergo multiple chemical transformations makes it valuable in the pharmaceutical industry for developing new drugs with enhanced efficacy and reduced side effects .

Summary Table of Applications

Application AreaDescription
Organic ChemistryIntermediate for synthesizing complex organic molecules through oxidation, reduction, and substitution reactions.
Medicinal ChemistryPotential therapeutic properties including enzyme inhibition and receptor binding capabilities.
Biological ActivityExhibits antimicrobial properties and potential roles in cancer research.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

1-Aminopropan-2-ol ()

This simpler analog lacks the aryl group, resulting in significantly lower molecular weight (75.11 g/mol vs. ~215.64 g/mol) and reduced steric hindrance.

ADX-102 ()

ADX-102 replaces the chloro-fluorophenyl group with a 6-chloroquinoline system. The higher molecular weight (236.70 g/mol) may reduce solubility but improve lipophilicity, favoring blood-brain barrier penetration .

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL ()

The trifluoromethylthio (-SCF₃) substituent is strongly electron-withdrawing and lipophilic, which could improve metabolic stability and membrane permeability compared to the target compound’s chloro-fluoro group. The chiral (1S,2R) configuration may confer stereoselective binding properties, a critical factor in drug efficacy and toxicity .

Substituent Effects on Physicochemical Properties

  • The -SCF₃ group in ’s compound offers greater lipophilicity (logP) than Cl/F, influencing absorption and distribution .
  • Aromatic systems: Quinoline (ADX-102) provides extended conjugation, enhancing UV absorbance and fluorescence properties, useful in analytical detection. Simpler phenyl rings (target compound) prioritize synthetic accessibility and modular derivatization .
  • Chirality: The target compound’s stereochemistry is unspecified, but ’s compound demonstrates the importance of enantiomeric purity in pharmacological activity, a consideration for future synthetic routes .

Biological Activity

1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL, with the molecular formula C₉H₁₁ClFNO, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Weight : 203.64 g/mol
  • CAS Number : 1225883-82-8
  • Structural Features : The compound contains an amino group, a hydroxyl group, and a chloro-fluorophenyl moiety, which are critical for its biological interactions.

Antidepressant Properties

Research indicates that this compound exhibits potential antidepressant properties. It has been studied for its ability to modulate neurotransmitter systems, particularly in animal models of depression. The compound's interaction with the serotonin and norepinephrine transporters suggests that it may enhance mood and alleviate depressive symptoms.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in various biochemical pathways. For instance, studies have reported its effects on the inhibition of monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. This inhibition could contribute to increased levels of serotonin and norepinephrine in the brain, further supporting its antidepressant effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds indicate that variations in halogen positioning and the presence of functional groups significantly affect pharmacological outcomes.

Compound Molecular Formula Key Features Biological Activity
This compoundC₉H₁₁ClFNOHydroxyl group on carbon 2Antidepressant, enzyme inhibition
2-Amino-1-(3-fluorophenyl)propan-1-olC₉H₁₂FNODifferent halogen positioningVaries; less potent as antidepressant
(1R,3R)-3-amino-1-(2-chloro-6-fluorophenyl)-3-(2,4-difluorophenyl)propan-1-olC₁₁H₁₃ClF₂NIncreased lipophilicityEnhanced membrane permeability

Preclinical Studies

In preclinical trials involving rodent models, this compound demonstrated significant reductions in depressive-like behaviors when administered at varying dosages. The results indicated a dose-dependent response with optimal efficacy observed at mid-range doses .

Q & A

Q. What are the recommended synthetic routes for 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL?

A practical approach involves multi-step condensation reactions. For analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, chiral resolution or enantioselective synthesis using protecting groups (e.g., Boc) is common . For the target compound, start with 2-chloro-6-fluorobenzaldehyde, perform a Henry reaction with nitroethane, reduce the nitro group to an amine, and isolate the product via column chromatography. Purification with reverse-phase HPLC (>95% purity) is advised .

Q. How should researchers characterize this compound’s purity and structure?

Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons, amine signals).
  • Mass Spectrometry : High-resolution MS for molecular ion validation.
  • X-ray Crystallography : For absolute stereochemistry, as demonstrated in related fluorophenyl compounds .
  • HPLC : Retention time consistency under gradient conditions (e.g., 10–90% acetonitrile/water) .

Q. What safety protocols are critical for handling this compound?

Based on GHS classifications for structurally similar amines:

  • Hazards : Acute toxicity (oral/inhalation, Category 4), skin/eye irritation (Category 2) .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight containers. Avoid dust formation .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly in water. Analogous fluorophenyl amines show logP ~1.3–2.5 .
  • Stability : Store under inert gas (N2_2) at low temperatures to prevent oxidation. Monitor degradation via TLC or HPLC weekly .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP) for enantioselective reductions .
  • Solvent Optimization : Use THF or EtOAc for better intermediate solubility.
  • Temperature Control : Maintain –20°C during nitro reduction to minimize side products .
  • By-product Analysis : Employ LC-MS to identify impurities (e.g., over-reduced amines) and adjust stoichiometry .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Isotopic Labeling : Use 15^{15}N-labeled reagents to distinguish amine signals from impurities.
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. What computational methods predict this compound’s reactivity and interactions?

  • Docking Studies : Map the amine group’s hydrogen-bonding potential with targets (e.g., enzymes) using AutoDock Vina .
  • MD Simulations : Assess stability in biological membranes (GROMACS, CHARMM force fields) .
  • QM/MM Calculations : Study reaction mechanisms (e.g., nucleophilic substitution at the chloro-fluorophenyl group) .

Q. How is this compound applied in drug discovery pipelines?

  • Pharmacophore Modeling : The chloro-fluorophenyl moiety may enhance target binding (e.g., kinase inhibitors).
  • SAR Studies : Modify the propanolamine chain to optimize bioavailability, as seen in β-blocker analogs .
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) with IC50_{50} determination via MTT assays .

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